D4.2 Receptor Affinity: Quantitative Comparator Benchmarking Against the N-Benzyl Analog (Ki 162 nM)
The closest structurally characterized analog, N-(1-benzylpiperidin-4-yl)-1-naphthamide, displays a Ki of 162 nM at the human D4.2 receptor in a radioligand displacement assay using [3H]nemonapride [1]. Direct binding data for the pyrimidin-2-yl target compound are not yet publicly available. However, class-level SAR from the piperidine naphthamide series firmly establishes that the N-aryl/heteroaryl group is the principal driver of D4.2 affinity, with structurally distinct substituents producing over 10-fold differences in Ki values [2]. This makes the pyrimidin-2-yl variant a distinct chemotype entity rather than a trivial structural analog.
| Evidence Dimension | D4.2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct experimental data available; affinity expected to differ from benzyl analog based on established N-substituent SAR |
| Comparator Or Baseline | N-(1-Benzylpiperidin-4-yl)-1-naphthamide, Ki = 162 nM (human D4.2, [3H]nemonapride displacement) |
| Quantified Difference | Not directly quantifiable for the target compound; literature Ki range for N-substituted 1-naphthamides spans < 10 nM to > 1,000 nM depending on the aryl group |
| Conditions | Radioligand binding assay, human cloned D4.2 receptor, [3H]nemonapride as tracer |
Why This Matters
The 162 nM benchmark provides a critical reference point for receptor engagement studies, enabling researchers to contextualize any observed activity of the pyrimidin-2-yl derivative and to estimate selectivity windows relative to off-target receptors when direct data are generated.
- [1] BindingDB Entry BDBM50203375. N-(1-Benzylpiperidin-4-yl)-1-naphthamide, Ki = 162 nM at human D4.2 receptor. BindingDB, 2022. View Source
- [2] Carato P, Graulich A, Jensen N, Roth BL, Liégeois JF. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorg Med Chem Lett. 2007;17(6):1565-1569. View Source
